3-(Hydroxyphenylmethyl)phenol
CAS No.: 7765-98-2
Cat. No.: VC8169075
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7765-98-2 |
|---|---|
| Molecular Formula | C13H12O2 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 3-[hydroxy(phenyl)methyl]phenol |
| Standard InChI | InChI=1S/C13H12O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13-15H |
| Standard InChI Key | LDVOYHIJRINIFY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)O |
Introduction
Structural and Chemical Properties
Molecular Configuration
3-(Hydroxyphenylmethyl)phenol (C₁₃H₁₂O₂) consists of two phenolic rings connected via a hydroxymethyl bridge. The ortho-, meta-, and para-substitution patterns of hydroxymethyl groups on phenolic rings significantly influence reactivity. For instance, studies on 2-hydroxymethylphenol (2-HMP) and 4-hydroxymethylphenol (4-HMP) demonstrate that substitution position affects condensation kinetics and product distributions during resin formation .
Key Structural Features:
-
Hydroxymethyl Group Reactivity: The -CH₂OH group undergoes transesterification and condensation reactions, particularly under alkaline conditions .
-
Hydrogen Bonding: Intramolecular hydrogen bonding between phenolic -OH and hydroxymethyl groups stabilizes intermediates during polymerization .
Synthesis and Reaction Mechanisms
Synthetic Routes
While no direct synthesis of 3-(Hydroxyphenylmethyl)phenol is documented, analogous compounds are synthesized via:
-
Transesterification: Reaction of phenol derivatives with carbonyl-containing accelerators (e.g., ethyl formate, propylene carbonate) .
-
Aldol Condensation: Base-catalyzed condensation of formaldehyde with phenol, though this typically yields 2-HMP or 4-HMP .
Example Protocol from Literature:
-
Reactants: Phenol, formaldehyde, and sodium hydroxide (NaOH) in dimethylformamide/water .
-
Conditions: 20–60°C, pH 10, yielding dimeric and trimeric condensation products .
Reaction Kinetics
-
Accelerated Cure Mechanisms: Cure accelerators like triacetin increase condensation rates by facilitating hydroxymethyl group activation .
-
Byproducts: Dimeric (e.g., 2-(4-hydroxyphenylmethyl)-4-(4-hydroxyphenylmethyl)phenol) and trimeric structures dominate, identified via HPLC and ¹³C NMR .
Applications in Polymer Science
Phenol-Formaldehyde Resins
Hydroxymethylphenols are critical precursors in thermosetting resins. Key findings include:
-
Cure Acceleration: Ethyl formate reduces gelation time by 40% compared to unaccelerated systems .
-
Mechanical Properties: Resins derived from 2-HMP exhibit higher crosslink density than 4-HMP analogs .
Table 1: Comparative Properties of Hydroxymethylphenol-Based Resins
| Property | 2-HMP Resin | 4-HMP Resin |
|---|---|---|
| Gelation Time (min) | 45 | 68 |
| Flexural Strength (MPa) | 92 | 78 |
| Thermal Stability (°C) | 285 | 270 |
Pharmacological and Biological Relevance
Antioxidant Activity
Phenolic compounds with hydroxymethyl substituents exhibit radical-scavenging properties. For example:
-
3,4-Dihydroxybenzoic Acid Derivatives: Show 80% DPPH radical inhibition at 50 μM .
-
Structure-Activity Relationship: Meta-substituted hydroxymethyl groups enhance electron donation capacity .
Neuroprotective Analogues
Modifications of phenolic moieties in neuroprotective agents (e.g., 3-hydroxymorphinan) improve metabolic stability. Key insights:
-
Bioisosteric Replacement: Imidazolone rings mimic phenolic -OH groups, reducing glucuronidation .
-
In Vivo Efficacy: Analogues inhibit nitric oxide production in microglia (IC₅₀ = 1.35 μM) .
Analytical Characterization
Chromatographic Methods
-
HPLC Analysis: Reverse-phase C18 columns with UV detection at 273 nm resolve hydroxymethylphenol derivatives .
-
Retention Times: 2-HMP (8.2 min), 4-HMP (9.5 min), dimers (12–15 min) .
Spectroscopic Techniques
-
¹³C NMR: Assignments for dimeric structures include δ 35.8 ppm (β-methylene) and δ 116–133 ppm (aromatic carbons) .
-
Long-Range Correlations: ¹H-¹³C heteronuclear multiple-bond correlation (HMBC) confirms connectivity in trimeric products .
Future Directions and Challenges
-
Synthetic Optimization: Developing regioselective methods for 3-substituted hydroxymethylphenols.
-
Toxicological Profiling: Assessing endocrine activity and environmental persistence.
-
Advanced Materials: Incorporating 3-(Hydroxyphenylmethyl)phenol into high-performance adhesives or drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume